1,2,3,5-tetrahydro-4lambda6,1-benzothiazepine-4,4-dione
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Overview
Description
1,2,3,5-tetrahydro-4lambda6,1-benzothiazepine-4,4-dione is a chemical compound that belongs to the benzothiazepine family. It has gained significant attention in scientific research due to its diverse biological activities and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,5-tetrahydro-4lambda6,1-benzothiazepine-4,4-dione typically involves the cyclization of appropriate precursors under controlled conditions. Specific synthetic routes and reaction conditions are often proprietary and detailed in specialized chemical literature .
Industrial Production Methods
Industrial production methods for this compound are not widely documented in public sources. it is likely that large-scale synthesis follows similar principles to laboratory methods, with optimizations for yield, purity, and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
1,2,3,5-tetrahydro-4lambda6,1-benzothiazepine-4,4-dione can undergo various chemical reactions, including:
Oxidation: This reaction can modify the sulfur atom in the benzothiazepine ring.
Reduction: This reaction can affect the carbonyl groups, potentially converting them to alcohols.
Substitution: This reaction can occur at different positions on the benzothiazepine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohol derivatives .
Scientific Research Applications
1,2,3,5-tetrahydro-4lambda6,1-benzothiazepine-4,4-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in the treatment of various diseases.
Industry: It may be used in the development of new materials or as a precursor in chemical manufacturing.
Mechanism of Action
The mechanism of action of 1,2,3,5-tetrahydro-4lambda6,1-benzothiazepine-4,4-dione involves its interaction with specific molecular targets and pathways. These interactions can vary depending on the biological context. For example, it may inhibit certain enzymes or interfere with cellular signaling pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 1,2,3,4-tetrahydro-4lambda6,1-benzothiazepine-4,4-dione
- 1,2,3,5-tetrahydro-4lambda6,1-benzothiazepine-4,4-dioxide
Uniqueness
1,2,3,5-tetrahydro-4lambda6,1-benzothiazepine-4,4-dione is unique due to its specific structural features and the resulting biological activities. Its ability to undergo various chemical reactions and its potential therapeutic applications distinguish it from other similar compounds .
Properties
CAS No. |
1211594-99-8 |
---|---|
Molecular Formula |
C9H11NO2S |
Molecular Weight |
197.3 |
Purity |
95 |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.